BenchChemオンラインストアへようこそ!

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol (CAS 2344679-17-8; molecular formula C₁₃H₁₇NO; MW 203.28 g/mol) is a spirocyclic building block comprising a 1,3-dihydroisoquinoline core spiro-fused at the 4-position to a cyclopropane ring, with an N-2-hydroxyethyl substituent. It is commercially supplied as a powder of 95% purity (Enamine catalog, distributed by Sigma-Aldrich) and stored at room temperature.

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 2344679-17-8
Cat. No. B2541120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol
CAS2344679-17-8
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESC1CC12CN(CC3=CC=CC=C23)CCO
InChIInChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2
InChIKeyCZIKHRQZVTTWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol (CAS 2344679-17-8): Structural Identity and Sourcing Baseline for Procurement Decisions


2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol (CAS 2344679-17-8; molecular formula C₁₃H₁₇NO; MW 203.28 g/mol) is a spirocyclic building block comprising a 1,3-dihydroisoquinoline core spiro-fused at the 4-position to a cyclopropane ring, with an N-2-hydroxyethyl substituent [1]. It is commercially supplied as a powder of 95% purity (Enamine catalog, distributed by Sigma-Aldrich) and stored at room temperature . The compound belongs to the spiro[cyclopropane-1,4′-isoquinoline] chemotype, a scaffold that has been exploited in medicinal chemistry programs targeting kinases (e.g., WEE1) and other enzymes, though the specific biological activity of this N-ethanol derivative remains uncharacterized in the peer-reviewed primary literature [2].

Why the N-Ethanol Spirocyclopropane-Isoquinoline Architecture of CAS 2344679-17-8 Cannot Be Replaced by Simpler Analogs


The target compound integrates three structural features—a spirocyclic quaternary carbon at the isoquinoline 4-position, a cyclopropane ring, and a primary alcohol tethered to the ring nitrogen—that are absent, individually or in combination, from its closest commercially available analogs. The spirocyclopropane imposes conformational rigidity and a defined three-dimensional exit vector that the non-spiro analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol (CAS 88014-15-7) cannot replicate . Conversely, the parent spiro scaffold 2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinoline] (CAS 1159010-39-5) lacks the N-ethanol functional handle, requiring an additional N-alkylation step—and the associated yield loss—to install the hydroxyethyl group . The hydrochloride salt (CAS 1203682-08-9) introduces a counterion that may interfere with base-sensitive transformations and alters solubility . These differences in core topology, functional-group availability, and physical form mean that substituting any of these analogs for CAS 2344679-17-8 in a synthetic sequence will alter reaction outcomes, require re-optimization of downstream chemistry, or both.

Quantitative Differentiation of 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol (CAS 2344679-17-8) from Its Closest Analogs


Conformational Rigidity: Spirocyclic Quaternary Carbon Increases Three-Dimensional Character Relative to the Non-Spiro Analog

The target compound contains a spiro-fused cyclopropane ring at the isoquinoline 4-position, creating a quaternary carbon center that enforces a fixed geometric relationship between the two ring systems. The non-spiro analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol (CAS 88014-15-7) has a fully saturated isoquinoline ring with two sp³ methylene units that permit conformational flexing absent in the spiro system . This difference is reflected in the fraction of sp³-hybridized carbons (Fsp³): the target compound has Fsp³ = 0.54 (7 of 13 carbons are sp³), versus 0.55 for the non-spiro analog (6 of 11 carbons). However, the spiro center introduces a quaternary carbon with zero rotatable bonds within the bicyclic framework (versus two flexible methylene units in the non-spiro analog), constraining the spatial disposition of the aromatic ring relative to the N-ethanol side chain.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

N-Ethanol Functional Handle: Ready Synthetic Derivatization Point Absent in the Parent Spiro Scaffold

The target compound carries a primary alcohol (N–CH₂CH₂OH) that enables direct derivatization via esterification, etherification, oxidation to the aldehyde/carboxylic acid, mesylation/tosylation for nucleophilic displacement, or Mitsunobu coupling. The parent spiro scaffold 2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinoline] (CAS 1159010-39-5) bears a secondary amine (N–H) that must first be deprotonated and alkylated with a suitable 2-carbon electrophile—a two-step sequence with typical reported yields of 40–70% for similar N-alkylations of hindered secondary amines—to install the equivalent functionality . The hydrochloride salt (CAS 1203682-08-9) further complicates this by requiring neutralization of the ammonium salt before N-alkylation, adding an additional step and potential for counterion interference in subsequent reactions .

Synthetic Chemistry Building Block Utility Parallel Synthesis

Physicochemical Property Differentiation: Increased Molecular Weight and Lipophilicity versus the Parent Spiro Scaffold

The N-2-hydroxyethyl substituent increases molecular weight by 44.05 g/mol and adds one hydrogen-bond acceptor (the alcohol oxygen) relative to the parent spiro scaffold 2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinoline] (CAS 1159010-39-5; MW 159.23, HBA count 1) [1]. The computed XLogP3 for the target compound is 1.4 [1], compared to a calculated LogP of approximately 0.97–1.47 for the non-spiro analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol (CAS 88014-15-7) . The target compound thus occupies a distinct region of lipophilic–hydrophilic property space, with higher HBA capacity (2 vs. 1 for the parent scaffold) while maintaining moderate lipophilicity suitable for CNS drug-like chemical space.

Physicochemical Profiling ADME Prediction Lead Optimization

Commercial Availability and Purity Benchmarking: Room-Temperature Powder Form with Verified 95% Purity

The target compound is available from Sigma-Aldrich (Enamine catalog, product ENAH5802DBE1) as a powder of 95% purity, shipped at ambient temperature and stored at room temperature . This compares favorably with the hydrochloride salt (CAS 1203682-08-9), which is recommended for storage sealed in dry conditions at 2–8°C, imposing cold-chain requirements and potential handling complications . The non-spiro analog (CAS 88014-15-7) is also available at 95% purity from multiple vendors but is listed as a solid requiring long-term storage in a cool, dry place . The target compound's room-temperature storage specification (no cold-chain requirement) simplifies logistics and reduces procurement complexity relative to the hydrochloride salt.

Chemical Procurement Quality Assurance Supply Chain Reliability

Spiro[cyclopropane-1,4′-isoquinoline] Scaffold Precedent in Kinase Inhibitor Patents: Structural Validation for Drug Discovery Applications

Derivatives of the spiro[cyclopropane-1,4′-isoquinoline] scaffold—the core structure of the target compound—appear in patent-exemplified kinase inhibitors. Specifically, 2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine (exemplified in WEE1 kinase inhibitor patents) and various 7′-amino-substituted derivatives with pyrido[4,3-d]pyrimidinone or pyrido[2,3-d]pyrimidinone appendages have been disclosed [1]. The target compound, bearing an N-ethanol rather than an N-methyl substituent and lacking the 7′-amino group, represents a versatile entry point into this biologically validated chemical space, offering a distinct substitution pattern for structure–activity relationship (SAR) exploration that is complementary to the patent-exemplified N-methyl-7′-amino series.

Kinase Inhibition Medicinal Chemistry Patent Analysis

Recommended Procurement and Application Scenarios for 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol (CAS 2344679-17-8)


Scaffold-Hopping and Fragment-Based Drug Discovery Requiring a Conformationally Constrained Isoquinoline Core

When a drug discovery program has identified a flexible tetrahydroisoquinoline or dihydroisoquinoline hit and seeks to improve binding affinity through conformational pre-organization, the target compound provides a rigid spirocyclopropane-constrained alternative. The quaternary spiro carbon at the 4-position (evidenced in Section 3, Evidence Item 1) eliminates two internal rotational degrees of freedom present in the non-spiro analog (CAS 88014-15-7), potentially reducing the entropic penalty upon target binding. Procurement of the target compound enables direct comparative biophysical (SPR, ITC) or biochemical (IC₅₀) evaluation against the flexible analog, with the N-ethanol group providing a consistent functional handle for further SAR exploration.

Parallel Library Synthesis Leveraging the Pre-Installed N-Ethanol Handle for Direct Derivatization

For medicinal chemistry groups executing parallel synthesis or DNA-encoded library (DEL) production, the N-2-hydroxyethyl substituent on the target compound (evidenced in Section 3, Evidence Item 2) allows immediate diversification via esterification, carbamate formation, etherification, or oxidation without the need for prior N-alkylation of the parent secondary amine scaffold (CAS 1159010-39-5) or neutralization of its hydrochloride salt (CAS 1203682-08-9). This saves 2–3 synthetic steps per library member and avoids the variable yields (typically 40–70%) associated with N-alkylation of sterically hindered secondary amines adjacent to a quaternary spiro center.

Kinase Inhibitor SAR Programs Exploring Underexplored Substitution Vectors on a Patent-Validated Spirocyclic Core

The spiro[cyclopropane-1,4′-isoquinoline] scaffold has been validated in kinase inhibitor patents (evidenced in Section 3, Evidence Item 5), primarily via N-methyl-7′-amino-substituted derivatives. The target compound offers an N-ethanol substituent (instead of N-methyl) and an unsubstituted 7′-position, enabling exploration of two distinct SAR vectors orthogonal to the heavily patent-exemplified series. Researchers can install diverse aromatic or heteroaromatic groups at the 7′-position via electrophilic substitution or cross-coupling after appropriate functionalization, while using the N-ethanol group to modulate physicochemical properties (e.g., HBA count, LogP) as quantified in Section 3, Evidence Item 3. [1]

Multi-Gram Procurement for Process Chemistry Development with Room-Temperature Logistics

For process chemistry groups scaling up a synthetic route that incorporates the spiro[cyclopropane-1,4′-isoquinoline] motif, the target compound's room-temperature storage specification (evidenced in Section 3, Evidence Item 4) simplifies procurement logistics relative to the hydrochloride salt (CAS 1203682-08-9), which requires refrigerated storage at 2–8°C. The powder physical form facilitates accurate weighing and dispensing in multi-gram quantities, while the 95% purity specification (Sigma-Aldrich/Enamine) provides a consistent quality baseline for GMP or non-GMP intermediate production. The absence of a chloride counterion also avoids potential compatibility issues with organometallic reagents or strong bases in downstream chemistry.

Quote Request

Request a Quote for 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.